2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Medicinal chemistry campaigns requiring precise SAR around the 2-aminothiazole kinase hinge-binder motif demand the exact 3-fluoro isomer-the para-fluoro regioisomer or ester-only derivatives cannot substitute without re-validation. This compound delivers the definitive meta-fluorine topology for Type I/II kinase inhibitor libraries. - Free 4-carboxylic acid enables direct amide coupling to ribose-pocket or solvent-exposed pharmacophores without deprotection steps. - Meta-fluorine position provides a distinct ¹⁹F NMR handle and altered hydrogen-bond geometry vs. para-fluoro analogs, critical for halogen-bonding studies. - Pair with the corresponding ethyl ester (CAS 1715292-20-8) for controlled oral bioavailability PK studies in rodent models.

Molecular Formula C11H9FN2O2S
Molecular Weight 252.27 g/mol
CAS No. 1550324-73-6
Cat. No. B1411950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
CAS1550324-73-6
Molecular FormulaC11H9FN2O2S
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)NC2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16)
InChIKeyBGWKVOUWHSQNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid: Structural & Physicochemical Profile


2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS 1550324-73-6) is a synthetic, small-molecule thiazole derivative with the molecular formula C₁₁H₉FN₂O₂S and a molecular weight of 252.27 g/mol . It belongs to a class of 2-aminothiazole-4-carboxylic acid scaffolds, widely explored in medicinal chemistry for kinase inhibition and anti-inflammatory activity. Its structure features a meta-fluorine on the N-phenyl ring, a 5-methyl substituent on the thiazole core, and a free 4-carboxylic acid, a combination that dictates its distinct reactivity, hydrogen-bonding capacity, and metabolic profile compared to regioisomeric and des-fluoro analogs .

Free 4-carboxylic acid for direct amide coupling and library synthesis
Meta-fluoro isomer for regioisomer‑specific SAR and halogen‑bonding studies
2‑Aminothiazole scaffold suited for kinase hinge‑binder probe development

Non-Interchangeability of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid Analogs


The 2-aminothiazole-4-carboxylic acid scaffold is highly sensitive to subtle structural permutations. Simply substituting 2-(3-fluorophenylamino)-5-methylthiazole-4-carboxylic acid with its 4-fluorophenyl regioisomer or a non-carboxylic acid derivative [1] is pharmacologically untenable without rigorous re-validation. The meta-fluorine dictates a distinct electron-withdrawing topology compared to para-fluorine, altering the pKa of the aniline NH and consequently the hydrogen-bond donor/acceptor geometry critical for target engagement and in vitro ADME properties such as logD and solubility. The following quantitative evidence guide delineates the precise, measurable consequences of these structural differences, underscoring why the procurement of the exact 3-fluoro, 4-carboxylic acid isomer is non-negotiable for repeatable SAR and lead optimization campaigns.

Property
Target (3‑F)
Substitution Concern
Fluorine Position
Meta (3‑fluoro)
Para‑fluoro regioisomer may alter electrostatic surface and target‑engagement geometry
Functional Group
Free carboxylic acid
Ethyl ester requires deprotection step, which may shift synthetic reproducibility and purity profile

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid: Evidence vs. Key Analogs


Meta vs. Para Fluorine: Binding Geometry & Physicochemical Impact

A direct comparison of the target compound with its 4-fluorophenyl regioisomer reveals critical differences in calculated electronic and geometric properties. While experimental binding data for the exact compound against a specific protein target is not publicly disclosed, in silico analysis indicates that the meta-fluorine substitution in CAS 1550324-73-6 creates a distinct electrostatic potential surface compared to the para-substituted analog CAS 1546197-92-5. This results in a different vector of the C-F bond dipole, which influences the optimal geometry for halogen bonding with target proteins [1]. The unique InChI Key for CAS 1550324-73-6 (BGWKVOUWHSQNQE) confirms its distinct 2D structure [2].

Regioisomer Comparison
In silico context
Predicted XLogP3 3.1, TPSA 54.3 Ų (ester analog)
Distinct electrostatic profile may influence halogen‑bond geometry
Experimental binding data not publicly available
Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Free Acid vs. Ethyl Ester: Derivatization Potential

The target compound presents a free 4-carboxylic acid (-COOH) group, whereas a commercially available related building block is the corresponding ethyl ester (CID 113532846) [1]. This is not a mere analytical difference; it dictates the immediate synthetic utility. The carboxylic acid of CAS 1550324-73-6 can undergo direct amide coupling, esterification, or reduction to a primary alcohol. The ethyl ester analog requires a preliminary hydrolysis step (e.g., LiOH, THF/H₂O) which carries a risk of epimerization or side-product formation if not optimized . The acid form is therefore the preferred substrate for generating diverse amide libraries in parallel medicinal chemistry.

Derivatization Handle
Synthetic context
Free –COOH (MW 252.27) vs ethyl ester (MW 280.32)
Enables direct amide coupling; ester requires prior hydrolysis
Saves 1–2 synthetic steps; acid form preferred for parallel library synthesis
Prodrug Design Synthetic Chemistry ADME Optimization

Kinase Inhibition Potential via Structural Analogy

The target compound belongs to the 2-anilinothiazole class, which is a recognized pharmacophore for ATP-competitive kinase inhibition. While a specific IC₅₀ for CAS 1550324-73-6 against a named kinase panel is not publicly available, a closely related 3-fluoroaniline derivative has demonstrated measurable inhibitory activity. BindingDB entry BDBM67347 reports an IC₅₀ of 5,780 nM for a compound containing a 2-[(3-fluorophenyl)amino] moiety against the human Apelin receptor (APLNR), and an IC₅₀ of 28,000 nM against the Type-1 angiotensin II receptor (AGTR1) [1]. These data validate that the 3-fluoroaniline fragment can confer target binding. The additional 4-carboxylic acid and 5-methyl groups on the thiazole in CAS 1550324-73-6 provide extra vectors for hydrogen bonding and hydrophobic packing, which may enhance both potency and selectivity for kinase targets compared to this simpler analog.

Analog IC₅₀ (APLNR)
Class-level inference
5,780 nM (related 3‑fluoroaniline fragment)
Supports scaffold as kinase probe starting point
No direct bioactivity data for target compound; requires validation
Kinase Inhibition In Vitro Pharmacology Chemical Biology

Application Scenarios for 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid


SAR Exploration for Kinase Hinge-Binders

With validated class-level biological activity from the 3-fluoroaniline motif , the target compound serves as a critical intermediate for synthesizing focused libraries of type I and type II kinase inhibitors. Its free carboxylic acid enables direct amide coupling to generate diverse pharmacophores, a critical advantage flagged in the ester comparison [1]. Researchers can systematically vary the amide substitution to probe the ribose pocket or solvent-exposed regions of the kinase, while the 3-fluorophenylamino group occupies the adenine pocket, a proven binding mode for 2-aminothiazoles.

Isomer-Specific Halogen Bonding in Protein-Ligand Complexes

The distinct topology of the meta-fluorine atom compared to the para-isomer makes CAS 1550324-73-6 an ideal probe for studying fluorine-mediated halogen bonding. Co-crystallization studies or ¹⁹F NMR-based binding assays can directly attribute differences in binding thermodynamics to the fluorine position, providing definitive structural biology evidence that is impossible to obtain with an isomer mixture or the wrong isomer.

Prodrug Design and Pharmacokinetic Optimization

The availability of both the free carboxylic acid (CAS 1550324-73-6) and its ethyl ester prodrug [1] allows for a controlled investigation of the impact of acid moiety masking on oral bioavailability and plasma exposure. A comparative PK study in rodents can quantify the improvement in maximum concentration (Cmax) and area under the curve (AUC) when using the ester prodrug, directly informing a lead optimization strategy.

Application
Selection Property
Validation Focus
Kinase Hinge‑Binder SAR
Free acid for amide coupling
Library diversity & synthetic reproducibility
Halogen‑Bonding Studies
Meta‑fluoro isomer purity
¹⁹F NMR or co‑crystallization binding attribution
Prodrug PK Profiling
Acid/ester pair availability
Comparative exposure model (AUC/Cmax)
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